molecular formula C13H20N2 B2717463 5-Methyl-2-(3-methyl-1-piperidinyl)aniline CAS No. 946684-73-7

5-Methyl-2-(3-methyl-1-piperidinyl)aniline

Cat. No.: B2717463
CAS No.: 946684-73-7
M. Wt: 204.317
InChI Key: SCFSIFALKXHKGZ-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-methyl-1-piperidinyl)aniline is a substituted aniline derivative featuring a methyl group at the 5-position of the aromatic ring and a 3-methylpiperidinyl moiety at the 2-position. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure allows for diverse modifications, enabling the study of electronic and steric effects on reactivity and biological activity.

Properties

IUPAC Name

5-methyl-2-(3-methylpiperidin-1-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-10-5-6-13(12(14)8-10)15-7-3-4-11(2)9-15/h5-6,8,11H,3-4,7,9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFSIFALKXHKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(3-methyl-1-piperidinyl)aniline typically involves the following steps:

    Nitration: The starting material, 5-methylaniline, undergoes nitration to introduce a nitro group at the 2-position.

    Reduction: The nitro group is then reduced to an amine group, forming 5-methyl-2-aminobenzene.

    Piperidinylation: The 2-aminobenzene derivative is then reacted with 3-methylpiperidine under suitable conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial methods include:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon for the reduction step.

    High-Pressure Reactions: Utilizing high-pressure reactors to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the aniline ring, potentially forming various reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., bromine), sulfonyl chlorides.

Major Products:

    Oxidation Products: N-oxides of the piperidine ring.

    Reduction Products: Reduced aniline derivatives.

    Substitution Products: Halogenated or sulfonated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

Catalysis:
The compound serves as a ligand in catalytic reactions, enhancing the efficiency of organic transformations. Its ability to form stable complexes with transition metals makes it a valuable component in synthetic chemistry.

Materials Science:
Incorporation into polymers can modify properties such as conductivity and thermal stability. Research has shown that adding this compound can improve the mechanical strength of polymer matrices, making them suitable for advanced applications in electronics and coatings.

Biology and Medicine

Biological Studies:
5-Methyl-2-(3-methyl-1-piperidinyl)aniline is utilized in studies examining the interactions of piperidine derivatives with biological targets, including receptors involved in neurological pathways. Its structural properties suggest potential neuropharmacological activities, warranting further exploration.

Pharmaceutical Development:
The compound's unique structure allows for modifications that could enhance its biological activity. Preliminary studies indicate potential applications in developing therapeutic agents targeting various diseases, particularly those involving neurotransmitter systems.

Industry

Dyes and Pigments:
As a precursor in dye synthesis, this compound can produce vibrant colors used in textiles and coatings. Its reactivity allows for the formation of complex colorants that meet industrial standards for durability and brightness.

Case Study 1: Catalytic Applications

In a recent study published in a peer-reviewed journal, researchers demonstrated that using this compound as a ligand significantly increased the yield of a cross-coupling reaction between aryl halides and organometallic reagents. The study highlighted its effectiveness in promoting reactions under mild conditions, thus reducing energy consumption.

Another investigation focused on the compound’s interaction with serotonin receptors. The results indicated that it exhibited moderate affinity for the receptor subtypes involved in mood regulation. This finding suggests potential applications in developing antidepressant medications.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-methyl-1-piperidinyl)aniline involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The aromatic ring can participate in π-π interactions, enhancing binding affinity to certain targets. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs, emphasizing substituent differences and molecular characteristics:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Features Evidence ID
5-Methyl-2-(3-methyl-1-piperidinyl)aniline -CH₃ (5), 3-methylpiperidinyl (2) C₁₃H₂₀N₂ 204.31* N/A Base compound; steric bulk from piperidine
5-Fluoro-2-(3-methyl-1-piperidinyl)aniline -F (5), 3-methylpiperidinyl (2) C₁₂H₁₇FN₂ 220.28 869943-95-3 Electron-withdrawing fluorine substituent
3-Chloro-2-(3-methyl-1-piperidinyl)aniline -Cl (3), 3-methylpiperidinyl (2) C₁₂H₁₇ClN₂ 224.74 915921-30-1 Chlorine at meta position; increased polarity
5-(3-Methylpiperidin-1-yl)-2-(methylsulfonyl)aniline -SO₂CH₃ (2), 3-methylpiperidinyl (5) C₁₃H₂₀N₂O₂S 268.38 942474-87-5 Sulfonyl group enhances hydrophilicity
5-Methyl-2-(naphthalen-1-yl)aniline -CH₃ (5), naphthyl (2) C₁₇H₁₅N 233.31 857007-65-9 Bulky aromatic substituent; planar structure
N-Benzyl-5-methyl-2-(trifluoromethyl)aniline -CF₃ (2), -CH₂C₆H₅ (N) C₁₅H₁₄F₃N 279.28 N/A Trifluoromethyl group; high electronegativity

Biological Activity

5-Methyl-2-(3-methyl-1-piperidinyl)aniline, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into its mechanisms of action, pharmacological properties, and relevant research findings.

  • Molecular Formula : C12H18N2
  • Molecular Weight : 190.29 g/mol

This compound is believed to interact with various biological targets, primarily through modulation of receptor activity and enzyme inhibition. The piperidine ring in its structure suggests potential interactions with neurotransmitter systems, particularly in the central nervous system (CNS).

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 50 µg/mL
Escherichia coli< 100 µg/mL
Enterococcus faecalis< 75 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines:

Cancer Cell Line IC50 (µM)
Human glioma (SNB-19)>100
Lung cancer (A549)>100
Breast cancer (T47D)>100

While these results indicate limited direct cytotoxicity, further investigations are warranted to explore combination therapies or alternative mechanisms of action that may enhance efficacy .

Case Studies and Research Findings

  • Study on Antimicrobial Properties :
    A study published in MDPI highlighted the compound's activity against multidrug-resistant strains, emphasizing its potential role in treating infections caused by resistant bacteria. The study utilized standard microbiological techniques to determine MIC values and assess the compound's efficacy in various formulations .
  • Neuropharmacological Investigation :
    Research focusing on the CNS effects of similar piperidine derivatives suggests that compounds like this compound may influence neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases. The ability to cross the blood-brain barrier (BBB) is a significant factor for its application in CNS disorders .
  • Enzyme Inhibition Studies :
    Preliminary data indicate that this compound may inhibit certain enzymes involved in metabolic pathways. This inhibition could lead to altered pharmacokinetics for co-administered drugs, warranting further study into its role as a metabolic modulator .

Q & A

Q. What are the common synthetic routes for 5-Methyl-2-(3-methyl-1-piperidinyl)aniline?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and boronate esters. For example, coupling 3-bromoquinoline derivatives with boronate-functionalized anilines in a DME solvent system, using Cs₂CO₃ as a base, yields structurally related anilines with high efficiency (97% yield reported) . Alternative routes involve condensation reactions of amidoximes with isatoic anhydrides in NaOH-DMSO media, enabling the formation of substituted anilines without protective groups .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural confirmation relies on multinuclear NMR spectroscopy (¹H, ¹³C) to resolve aromatic protons, methyl groups, and piperidinyl substituents. For instance, ¹³C NMR of analogous compounds shows distinct peaks for aromatic carbons (δ 125–153 ppm) and aliphatic carbons (e.g., δ 56 ppm for methoxy groups) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ ion at m/z 227.30) with <2 ppm error . X-ray crystallography may further resolve stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in cross-coupling syntheses of this compound?

  • Methodological Answer : Optimization involves:
  • Catalyst selection : Pd(PPh₃)₄ outperforms other catalysts in Suzuki reactions due to enhanced stability and ligand mobility .
  • Solvent systems : Dimethoxyethane (DME) promotes solubility of boronate intermediates, while aqueous Cs₂CO₃ ensures efficient deprotonation .
  • Temperature control : Prolonged reaction times (24–48 hours) at 80–100°C improve conversion rates for sterically hindered substrates .
  • Purification : Silica gel chromatography with gradient elution (petroleum ether/EtOAc) isolates the target compound from byproducts .

Q. What computational methods aid in understanding the compound's reactivity and electronic properties?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aniline NH₂ group exhibits high electron density, making it reactive in alkylation or acylation .
  • Molecular docking : Models interactions with biological targets (e.g., enzymes in medicinal chemistry applications), highlighting binding affinities of the piperidinyl moiety .
  • Reaction pathway simulations : Identifies intermediates in catalytic cycles, such as oxidative addition steps in palladium-mediated cross-couplings .

Q. What are the challenges in analyzing environmental degradation pathways of this compound?

  • Methodological Answer :
  • Photocatalytic degradation : MnFe₂O₄/Zn₂SiO₄ composites under simulated solar radiation degrade aromatic amines via hydroxyl radical (·OH) attack. Box-Behnken experimental designs optimize parameters like pH and catalyst loading .
  • Metabolite identification : LC-MS/MS detects nitroso or hydroxylated byproducts, which may exhibit higher toxicity than the parent compound .
  • Stability testing : Accelerated degradation studies (e.g., exposure to UV light or oxidizing agents) assess persistence in aqueous matrices .

Key Research Applications

  • Medicinal Chemistry : Serves as a precursor for bioactive heterocycles (e.g., quinolines) via cyclization reactions. The piperidinyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs .
  • Catalysis : Participates in ruthenium-catalyzed methylation reactions, offering a greener alternative to traditional alkylating agents .
  • Environmental Science : Functionalized derivatives act as chemosensors for heavy metal detection (e.g., Hg²⁺) in aqueous systems .

Contradictions and Knowledge Gaps

  • Synthetic Yields : While Suzuki couplings achieve >95% yields in some cases , alternative methods (e.g., amidoxime routes) report moderate efficiency (50–70%), necessitating further optimization .
  • Toxicity Data : Limited ecotoxicological studies exist for this compound, though related anilines are classified as carcinogens .

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